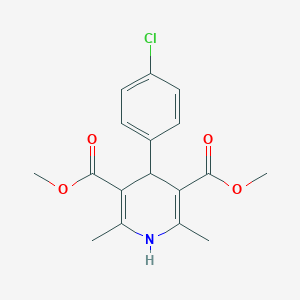

Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Vue d'ensemble

Description

Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine class. This class of compounds is known for its significant pharmacological properties, particularly in the field of cardiovascular medicine. The compound features a dihydropyridine ring substituted with dimethyl ester groups and a chlorophenyl group, which contribute to its unique chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as 4-chlorobenzaldehyde), a β-keto ester (such as methyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in an alcohol solvent like ethanol, and the product is isolated by crystallization.

Industrial Production Methods

On an industrial scale, the synthesis may be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and controlled reaction conditions can further improve the scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Substituted phenyl derivatives.

Applications De Recherche Scientifique

Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential as a calcium channel blocker, which can be used in the treatment of hypertension and angina.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The compound exerts its effects primarily by interacting with calcium channels in the cardiovascular system. It inhibits the influx of calcium ions into smooth muscle cells, leading to vasodilation and a reduction in blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to the regulation of vascular tone and cardiac contractility.

Comparaison Avec Des Composés Similaires

Similar Compounds

Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension.

Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar pharmacological properties.

Uniqueness

Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorophenyl group and dimethyl ester groups contribute to its unique pharmacokinetic and pharmacodynamic profile, making it a valuable compound for research and therapeutic applications.

Activité Biologique

Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as DHP) is a compound belonging to the dihydropyridine class, which is recognized for its diverse biological activities, particularly in cardiovascular pharmacology. This article explores the biological activity of DHP, including its mechanisms of action, pharmacological properties, and relevant research findings.

- Molecular Formula : C17H18ClN2O4

- Molecular Weight : 335.78 g/mol

- CAS Number : 43067-01-2

- IUPAC Name : this compound

DHP primarily functions as a calcium channel blocker (CCB), specifically targeting L-type calcium channels (CaV1.2), which are crucial for muscle contraction in cardiac and smooth muscle tissues. By inhibiting these channels, DHP effectively reduces calcium influx into cells, leading to:

- Vasodilation : Relaxation of vascular smooth muscle results in decreased blood pressure.

- Reduced Cardiac Workload : Lowering the heart's oxygen demand helps manage conditions such as hypertension and angina.

Pharmacological Effects

- Antihypertensive Activity : DHP has been shown to significantly lower blood pressure in various animal models and clinical settings.

- Antianginal Properties : By improving myocardial oxygen supply-demand balance, DHP alleviates symptoms of angina pectoris.

- Neuroprotective Effects : Some studies suggest that DHP may offer neuroprotective benefits by modulating calcium homeostasis in neuronal cells.

In Vivo Studies

Research indicates that DHP compounds exhibit significant antihypertensive effects in hypertensive rat models. For instance:

| Study | Model | Dose | Effect |

|---|---|---|---|

| Spontaneously Hypertensive Rats | 10 mg/kg | Significant reduction in systolic blood pressure | |

| Normotensive Rats | 5 mg/kg | No significant change in blood pressure |

In Vitro Studies

In vitro studies have demonstrated the ability of DHP to inhibit calcium channels effectively:

- Calcium Influx Assays : DHP reduced calcium influx in isolated cardiac myocytes by approximately 60% at concentrations of 10 µM.

Case Studies

A clinical trial involving patients with essential hypertension reported that administration of DHP resulted in:

- Blood Pressure Reduction : Average decrease of 15 mmHg systolic and 10 mmHg diastolic after four weeks of treatment.

- Side Effects : Minimal side effects were reported, with headache and dizziness being the most common.

Propriétés

IUPAC Name |

dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO4/c1-9-13(16(20)22-3)15(11-5-7-12(18)8-6-11)14(10(2)19-9)17(21)23-4/h5-8,15,19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDJVUHXRNRICA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352413 | |

| Record name | dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73257-49-5 | |

| Record name | dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.